molecular formula C18H14ClNO2 B2664875 N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide CAS No. 950425-75-9

N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B2664875
CAS No.: 950425-75-9
M. Wt: 311.77
InChI Key: ULXHSPOEBVHSPA-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide: is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a benzoxepine ring fused with a carboxamide group and a substituted phenyl ring. The presence of the chloro and methyl groups on the phenyl ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a phenol derivative and an epoxide.

    Substitution on the Phenyl Ring: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-3-methylbenzoic acid.

    Reduction: Formation of N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide is used as a building block in organic synthesis for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

    4-chloro-3-methylphenol: A related compound with similar substitution on the phenyl ring but lacking the benzoxepine and carboxamide groups.

    N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-amine: A reduced form of the compound with an amine group instead of a carboxamide.

Uniqueness: N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide is unique due to the combination of the benzoxepine ring, carboxamide group, and specific substitutions on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-12-10-15(6-7-16(12)19)20-18(21)14-8-9-22-17-5-3-2-4-13(17)11-14/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXHSPOEBVHSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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